Structural Differentiation: 7-[(2-Furylmethyl)amino] Linker Versus 7-Aryl and 7-Alkylamino Pyrimido[4,5-d]pyrimidine-2,4-diones
The target compound bears a 7-[(2-furylmethyl)amino] substituent—a secondary amine connected to a furan ring via a methylene spacer. In contrast, the majority of biologically characterized pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the literature feature direct 7-aryl, 7-alkylamino (without heteroaryl), or 7-thioether substituents [1][2]. The furylmethylamino motif provides two hydrogen bond donors (NH and potentially furan oxygen as acceptor) and four rotatable bonds versus the typical zero to two rotatable bonds in direct 7-aryl analogs, creating a distinct conformational and electrostatic profile [3]. In the BTK inhibitor series reported by Diao et al., all active compounds featured aromatic or heteroaromatic substituents directly attached at the 7-position; none incorporated a methyleneamino-linked heterocycle equivalent to the furylmethylamino group of the target compound [1].
| Evidence Dimension | 7-position substituent type and hydrogen-bonding capacity |
|---|---|
| Target Compound Data | 7-[(2-furylmethyl)amino]; HBD = 2 (includes NH linker); rotatable bonds = 4; furan oxygen available as HBA [3] |
| Comparator Or Baseline | 7-(4-chlorophenyl), 7-(4-methoxyphenyl), 7-(butylamino) analogs in BTK/EGFR series; HBD = 0–1 from 7-substituent; rotatable bonds = 0–2 for direct aryl attachments [1][2] |
| Quantified Difference | Additional HBD from 7-NH linker; +2–4 rotatable bonds vs. direct 7-aryl analogs; distinct furan oxygen interaction potential absent in phenyl/alkyl comparators |
| Conditions | Structural comparison based on published pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione SAR series (BTK and EGFR inhibitor programs) [1][2] |
Why This Matters
The furylmethylamino linker introduces hydrogen-bonding and conformational features absent in common 7-aryl or 7-alkylamino analogs, potentially enabling distinct kinase selectivity profiles when screening against BTK, EGFR, or CDK2 panels.
- [1] Diao, Y. et al. Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 2019, 27(15), 3390–3395. DOI: 10.1016/j.bmc.2019.06.023. View Source
- [2] Li, H. et al. Design of Potent and Selective EGFR Inhibitors against L858R/T790M Resistance Mutation. East China University of Science and Technology, 2018. View Source
- [3] PubChem Compound Summary for CID 71794077. Computed Properties: Hydrogen Bond Donor Count = 2, Rotatable Bond Count = 4, Hydrogen Bond Acceptor Count = 6. View Source
